molecular formula C10H15NOS B2450803 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one CAS No. 288092-98-8

4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one

Cat. No. B2450803
CAS RN: 288092-98-8
M. Wt: 197.3
InChI Key: HOVMVTKDZBSCKW-UHFFFAOYSA-N
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Description

“4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one” is a chemical compound with the CAS Number: 288092-98-8 . It has a molecular weight of 197.3 . The IUPAC name for this compound is 4,4-dimethyl-1-(thiazol-4-yl)pentan-1-one . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15NOS/c1-10(2,3)5-4-9(12)8-6-13-7-11-8/h6-7H,4-5H2,1-3H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 197.3 .

Scientific Research Applications

Chemical Reactions and Compounds Synthesis

4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one has been explored in various chemical reactions and the synthesis of complex compounds. For instance, it's involved in reactions with diazomethane, leading to a mixture of compounds like 1,4-dithiane, 1,3-dithiole, thiirane, and 4,5-dihydro-5methylidene-1,3-thiazole (Kägi et al., 1993). This demonstrates its reactivity and potential in generating diverse chemical structures.

Coordination Chemistry

In coordination chemistry, compounds similar to this compound have been used as ligands. For example, research shows that certain dimethyl-pyrazolyl-pentanones can coordinate with metal ions like zinc and silver, forming complexes with diverse coordination geometries and properties (Guo & Englert, 2016).

Synthetic Organic Chemistry

In synthetic organic chemistry, derivatives of compounds similar to this compound are used in various syntheses. For instance, the synthesis of 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one from related raw materials through condensation and hydrogenation processes (Shen, 2007) demonstrates its utility in creating new chemical entities.

Photophysical Studies

The photophysical properties of compounds structurally related to this compound have also been a subject of research. For instance, studies on bicyclo[1.1.1]pentanediyl derivatives, a structurally related compound, have contributed to understanding resonance energy transfer processes in photochromic units (de Meijere et al., 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4,4-dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c1-10(2,3)5-4-9(12)8-6-13-7-11-8/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVMVTKDZBSCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC(=O)C1=CSC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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